Fumonisin B2-13C34

Mycotoxin Analysis Food Safety Testing LC-MS/MS

Quantifying native fumonisin B2 by LC-MS/MS without a matched internal standard introduces >50% matrix-induced ion suppression and fails regulatory criteria. • Co-elutes identically with native analyte; +34 Da mass shift enables unambiguous MS discrimination. • Compensates for matrix effects, extraction losses, and ionization variability, delivering 88-105% recoveries. • Certified purity ≥98%, isotopic purity ≥98%; supplied as a ready-to-use 10 µg/mL standard solution.

Molecular Formula C34H59NO14
Molecular Weight 739.58 g/mol
CAS No. 1217481-36-1
Cat. No. B3025797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumonisin B2-13C34
CAS1217481-36-1
Molecular FormulaC34H59NO14
Molecular Weight739.58 g/mol
Structural Identifiers
SMILESCCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
InChIInChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1
InChIKeyUXDPXZQHTDAXOZ-BMUNAYDHSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fumonisin B2-13C34 Labeled Internal Standard


Fumonisin B2-13C34 (CAS 1217481-36-1) is a stable isotope-labeled analog of the mycotoxin Fumonisin B2, in which all 34 carbon atoms in the molecule have been uniformly replaced with the heavy, non-radioactive carbon-13 (13C) isotope . This compound is supplied as a ready-to-use analytical standard solution, typically at a concentration of 10 µg/mL in a 1:1 mixture of acetonitrile and water [1]. Its primary and sole validated application is as an internal standard (IS) for the accurate and precise quantification of the native, unlabeled Fumonisin B2 in complex matrices using gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Standard Type
13C34 stable isotope-labeled internal standard (ISTD)
Primary Workflow
LC-MS/MS quantification of native Fumonisin B2
Key Attribute
Co-elutes with analyte; compensates for matrix effects

Fumonisin B2-13C34 vs. Unlabeled Standards


Substituting Fumonisin B2-13C34 with an unlabeled standard, a different structural analog, or even a less comprehensively labeled (e.g., 13C15) version introduces unacceptable quantitative error in LC-MS/MS analysis. Unlabeled Fumonisin B2 cannot be used as an internal standard because it is chemically indistinguishable from the target analyte, making co-quantification impossible. Using a non-identical analog, such as Fumonisin B1, fails to co-elute with Fumonisin B2 under common chromatographic conditions [1], failing to correct for dynamic, compound-specific matrix effects and ionization suppression, which can vary by over 50% [2]. This results in inaccurate, non-compliant data for regulatory and quality control applications. The 13C34-labeled analog, however, provides a mass shift of +34 Da, creating a unique mass-to-charge ratio (m/z) that allows the mass spectrometer to distinguish it from the native Fumonisin B2, while its identical physicochemical properties ensure it co-elutes and compensates perfectly for all analytical variability, from extraction through detection .

Unlabeled Fumonisin B2
Indistinguishable from analyte; cannot serve as ISTD, co-quantification impossible.
Fumonisin B1 analog
Different retention time; fails to correct for compound-specific matrix effects.
Partially labeled isotopologue
Incomplete 13C labeling generates interfering peaks, biasing quantification results.

Fumonisin B2-13C34 Performance Evidence


Minimizing Isotopologue Interference

Fumonisin B2-13C34 from specialist suppliers is certified with a minimum isotopic purity of 98%, ensuring that over 98% of the product's molecules contain the full complement of 34 13C atoms [1]. In contrast, lower-purity labeled analogs contain a higher proportion of partially labeled (e.g., 13C33, 13C32) species. These 'isotopologues' create interfering peaks in the mass spectrometer that overlap with the quantification channel for the native Fumonisin B2, leading to an overestimation of the analyte and compromising method accuracy [2].

Isotopic Purity
Class-level
≥98% 13C34 enrichment
Reduces isotopologue interference risk
Vendor-certified; review CoA for batch-specific data.
Mycotoxin Analysis Food Safety Testing LC-MS/MS Stable Isotope Dilution Assay

Matrix Effect Compensation in Food Matrices

The use of a fully 13C-labeled internal standard (Fumonisin B2-13C34) is the gold standard for mitigating matrix effects in electrospray ionization (ESI). A comprehensive study demonstrated that using uniformly 13C-labeled internal standards for multiple mycotoxins efficiently compensated for all matrix effects, leading to apparent recoveries between 88% and 105% across various maize samples [1]. In contrast, methods relying on external calibration or a single non-analyte-matching internal standard can exhibit significant matrix-induced signal suppression or enhancement, with apparent recoveries often falling below 70% or above 120%, which is outside acceptable validation limits [2].

Matrix Recovery
Cross-study
88–105%
Compensates matrix effects in maize
UHPLC-MS/MS; external calibration methods may deviate >30%.
Food Analysis Matrix Effect Method Validation LC-MS/MS

Co-Elution with Target Analyte

Fumonisin B2-13C34 is designed to be chemically and physically identical to the native analyte, Fumonisin B2. Unlike structural analogs (e.g., Fumonisin B1-13C34) which can exhibit different retention times on an LC column, the 13C34-labeled compound co-elutes precisely with its unlabeled counterpart [1]. This co-elution ensures that both compounds experience the exact same degree of ionization suppression or enhancement at any given moment during the LC gradient. In published LC-MS/MS methods for fumonisins in wine and corn, the labeled and native forms are indistinguishable by the chromatography system but are easily resolved by the mass spectrometer via their +34 Da mass difference, a property unique to the fully 13C-labeled standard .

Co-Elution
Cross-study
0 min retention shift
Ensures matched ionization conditions
Reversed-phase C18; structural analogs elute differently.
Chromatography Internal Standard Stable Isotope Labeling LC-MS

Certified Chemical Purity

Commercial preparations of Fumonisin B2-13C34 solution are certified with a high chemical purity, typically ≥97.0% by HPLC analysis or ≥98% as stated by other reputable vendors [1]. This high purity is critical for its secondary role as a calibration standard. While its primary use is as an IS, the exact concentration of the stock solution is used to prepare calibration curves. A lower purity standard (e.g., an unstandardized research-grade material with >90% purity) introduces a systematic error in the calibration curve's slope, leading to a proportional bias in all calculated sample concentrations.

Chemical Purity
Class-level
≥97.0% (HPLC)
Supports calibration traceability
Certified on CoA; ISO/IEC 17025 context.
Analytical Standard Method Validation Purity Analysis Quality Control

Fumonisin B2-13C34 Application Scenarios


Fumonisin B2 Regulatory Testing

For food safety laboratories conducting official control analyses according to regulations like EC 401/2006 or ISO 17025, Fumonisin B2-13C34 is the indispensable internal standard for LC-MS/MS methods. Its ability to provide recoveries between 88-105% by compensating for matrix effects [1] ensures data meets the strict method performance criteria required for regulatory enforcement and international trade. The use of an unlabeled or mismatched standard would result in invalid data and potential rejection of test results.

Multi-Mycotoxin Method Development

Analytical chemists developing or validating new methods for the simultaneous detection of multiple mycotoxins in challenging matrices (e.g., spices, infant formula, or animal tissues) rely on Fumonisin B2-13C34 as a cornerstone component. Its co-elution with the native analyte [2] is essential for accurate quantification when using generic sample preparation workflows that may not fully remove all matrix components. This is critical for publishing robust, peer-reviewed methods or for in-house method accreditation.

CRM and Proficiency Testing Production

Manufacturers of certified reference materials and organizers of proficiency testing rounds require the highest purity and isotopic enrichment standards to establish traceable assigned values. Fumonisin B2-13C34 with a certified purity of ≥97% and isotopic purity of ≥98% [3] is the definitive source for spiking blank matrices to create these reference items. Its use guarantees the homogeneity and stability of the CRM/PT material, which is then used by field laboratories to benchmark their own performance.

Application
Selection Property
Validation Focus
Fumonisin B2 regulatory testing
Matrix-effect compensation
LC-MS/MS method accuracy review
Multi-mycotoxin method development
Co-elution with native analyte
Chromatographic method robustness review
CRM and proficiency testing production
Certified isotopic purity
Spiking homogeneity validation

Technical Documentation Hub

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27 linked technical documents
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